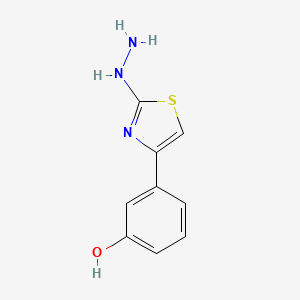
3-(2-Hydrazino-thiazol-4-yl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydrazino-thiazol-4-yl)-phenol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring, which is known for its biological activity, makes this compound particularly noteworthy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydrazino-thiazol-4-yl)-phenol typically involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide. This reaction proceeds under neat conditions, resulting in the formation of the thiazole ring through a Hantzsch-Thiazole synthesis . The reaction conditions are generally mild, and the process is known for its high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign processes and minimizing waste, are likely to be applied in scaling up the synthesis for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydrazino-thiazol-4-yl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenolic group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
3-(2-Hydrazino-thiazol-4-yl)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydrazino-thiazol-4-yl)-phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazino group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydrazino-thiazol-4-yl)-phenylamine
- 3-(2-Hydrazino-thiazol-4-yl)-chromen-2-one
Uniqueness
3-(2-Hydrazino-thiazol-4-yl)-phenol is unique due to the presence of both a phenolic group and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H9N3OS |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
3-(2-hydrazinyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3OS/c10-12-9-11-8(5-14-9)6-2-1-3-7(13)4-6/h1-5,13H,10H2,(H,11,12) |
Clave InChI |
LCFVPCZLHWKGGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CSC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


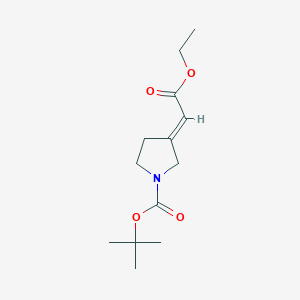
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)

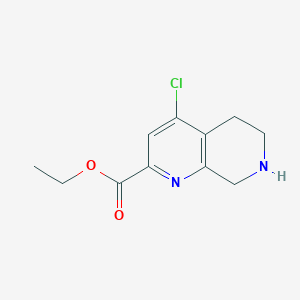
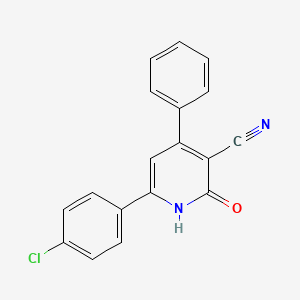
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)
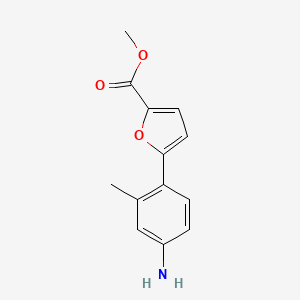
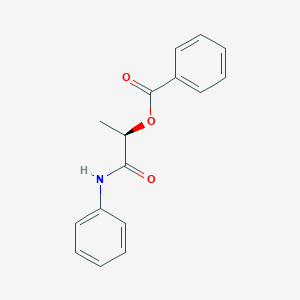
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
